molecular formula C8H13Cl2N5O B6174350 (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride CAS No. 2580093-54-3

(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

Cat. No. B6174350
CAS RN: 2580093-54-3
M. Wt: 266.1
InChI Key:
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Description

The compound contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an amine group. The pyrazole and oxadiazole rings are heterocyclic compounds that often exhibit various biological activities. The amine group could potentially form salts, such as the dihydrochloride mentioned, which can affect the compound’s solubility and stability .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and oxadiazole rings in separate steps, followed by their connection via the 2-carbon chain. The amine group could then be added through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, which would likely contribute to its rigidity and potentially its binding affinity to certain biological targets .


Chemical Reactions Analysis

As a compound containing multiple heterocycles and an amine group, it could participate in various chemical reactions. The reactivity of the compound would largely depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine group could allow it to form salts, which could affect its solubility. The heterocyclic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Compounds containing pyrazole and oxadiazole rings have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its specific biological activity and the conditions under which it is handled. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, investigation of its biological activity, and development of its potential therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride involves the reaction of 1H-pyrazol-4-ylhydrazine with ethyl 2-bromoacetate to form 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with (R)-2-chloropropylamine to form the final product, (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "1H-pyrazol-4-ylhydrazine", "ethyl 2-bromoacetate", "(R)-2-chloropropylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1H-pyrazol-4-ylhydrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine.", "Step 2: React 3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-amine with (R)-2-chloropropylamine in the presence of a base such as sodium hydride to form (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine.", "Step 3: Convert (2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine to the dihydrochloride salt form by reacting with hydrochloric acid." ] }

CAS RN

2580093-54-3

Product Name

(2R)-2-[3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride

Molecular Formula

C8H13Cl2N5O

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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